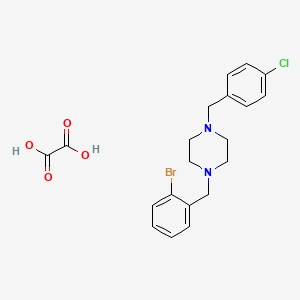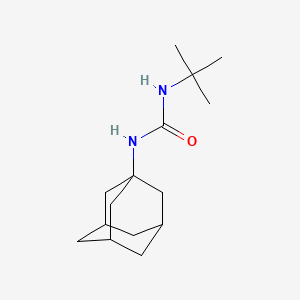![molecular formula C19H23NO4 B4973290 methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
methyl [3-(4-nitrophenyl)-1-adamantyl]acetate
Übersicht
Beschreibung
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate, also known as MNAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MNAA is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Wirkmechanismus
The mechanism of action of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In cancer cells, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has several advantages for lab experiments, including its high purity and stability. However, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate. In medicinal chemistry, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate could be further investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate could be used as a building block for the synthesis of new functional materials with unique properties. In environmental science, further studies could be conducted to determine the potential impact of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate as a pollutant in water sources. Overall, the study of methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has the potential to lead to new discoveries and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been investigated as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, methyl [3-(4-nitrophenyl)-1-adamantyl]acetate has been studied as a potential pollutant in water sources.
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-nitrophenyl)-1-adamantyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-24-17(21)11-18-7-13-6-14(8-18)10-19(9-13,12-18)15-2-4-16(5-3-15)20(22)23/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGMURXMWRUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-nitrophenyl)-1-adamantaneacetate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dimethoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine oxalate](/img/structure/B4973221.png)
![6-bromo-1-cyclohexyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B4973226.png)
![4-acetyl-3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4973229.png)


![N-[4-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B4973249.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4973277.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)